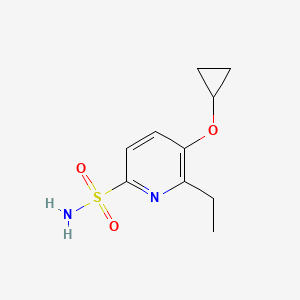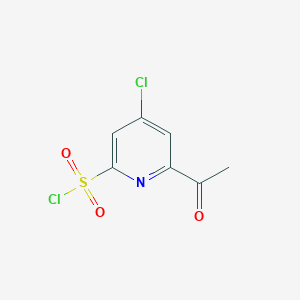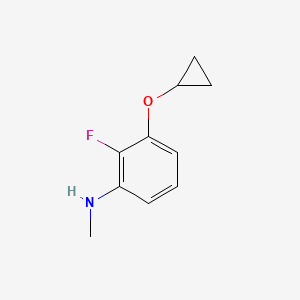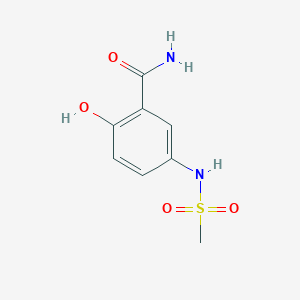
2-Hydroxy-5-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(methylsulfonamido)benzamide is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid and contains both hydroxyl and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(methylsulfonamido)benzamide typically involves the condensation of 2-hydroxybenzoic acid with methylsulfonamide. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is often carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 2-hydroxy-5-(methylsulfonamido)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(methylamino)benzamide.
Substitution: Formation of 2-halo-5-(methylsulfonamido)benzamide
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
- 2-Hydroxy-5-methanesulfonamidobenzoic acid
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Comparison: 2-Hydroxy-5-(methylsulfonamido)benzamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility and stability under various conditions .
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-hydroxy-5-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-5-2-3-7(11)6(4-5)8(9)12/h2-4,10-11H,1H3,(H2,9,12) |
Clave InChI |
UNDBCCLPINBEPC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




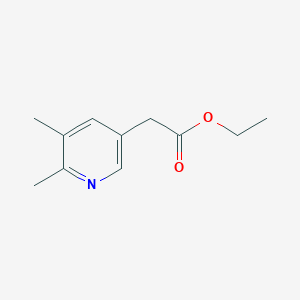
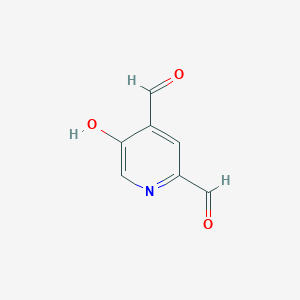

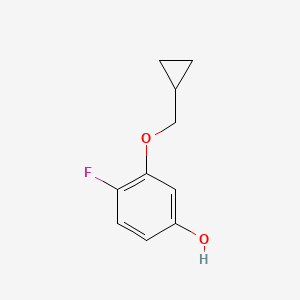
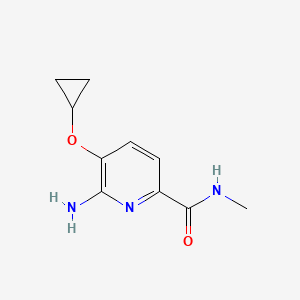
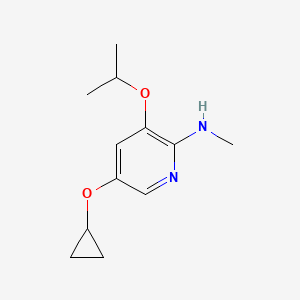
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
